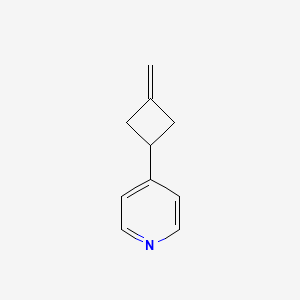
1,1':4',1'':4'',1'''-QUATERPHENYL-4,4'''-DISULFONIC ACID DIPOTASSIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt is a complex organic compound characterized by its unique structure consisting of four phenyl rings connected linearly with sulfonic acid groups at the terminal positions. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt typically involves the sulfonation of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl. The process includes:
Sulfonation Reaction:
Neutralization: The sulfonic acid groups are then neutralized with potassium hydroxide (KOH) to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the sulfonation reaction.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated quaterphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins or other molecules, influencing their structure and function. The compound’s linear structure allows it to fit into specific binding sites, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl-4,4’‘’-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups, leading to different reactivity and applications.
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl-4,4’‘’-dimethyl: Contains methyl groups, affecting its solubility and reactivity.
Uniqueness
1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to participate in ionic interactions. This makes it particularly useful in applications requiring strong binding to positively charged sites.
Eigenschaften
CAS-Nummer |
122636-62-8 |
|---|---|
Molekularformel |
C24H16K2O6S2 |
Molekulargewicht |
542.703 |
IUPAC-Name |
dipotassium;4-[4-[4-(4-sulfonatophenyl)phenyl]phenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2.2K/c25-31(26,27)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)32(28,29)30;;/h1-16H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
AMLQYWKJHVIKSB-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene](/img/structure/B568565.png)



![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)

